molecular formula C11H14BrNO2S B1523277 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide CAS No. 1044924-09-5

4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

Cat. No. B1523277
Key on ui cas rn: 1044924-09-5
M. Wt: 304.21 g/mol
InChI Key: KSSKLCBHWXGCIQ-UHFFFAOYSA-N
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Patent
US08420695B2

Procedure details

4-bromobenzaldehyde (150 mg, 0.811 mmol) was placed in a flask that was subsequently evacuated and backfilled with nitrogen (3×). Tetrahydrofuran (8107 μl) and thiomorpholine 1,1-dioxide (110 mg, 0.811 mmol) were then added and the reaction was allowed to stir at room temperature for 1 hour. Sodium triacetoxyborohydride (258 mg, 1.216 mmol) was weighed and quickly added to the solution (flask was uncapped during addition). The reaction was stirred at room temperature overnight. The reaction was diluted in ethyl acetate and washed with aqueous sodium bicarbonate. The organic layer was extracted and the aqueous layer was extracted 3× with ethyl acetate. All organics were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting solid was purified via HPLC to yield the title compound. LRMS (APCI) calc'd for C11H15BrNO2S [M+H]+: 304. Found: 304.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
8107 μL
Type
reactant
Reaction Step Two
Quantity
110 mg
Type
reactant
Reaction Step Two
Quantity
258 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.O1CCCC1.[NH:15]1[CH2:20][CH2:19][S:18](=[O:22])(=[O:21])[CH2:17][CH2:16]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(OCC)(=O)C>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][N:15]2[CH2:20][CH2:19][S:18](=[O:22])(=[O:21])[CH2:17][CH2:16]2)=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
8107 μL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
110 mg
Type
reactant
Smiles
N1CCS(CC1)(=O)=O
Step Three
Name
Quantity
258 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that was subsequently evacuated
ADDITION
Type
ADDITION
Details
quickly added to the solution (flask was uncapped during addition)
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted 3× with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified via HPLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(CN2CCS(CC2)(=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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